molecular formula C12H6Cl4 B1595939 2,2',3,6-Tetrachlorobiphenyl CAS No. 70362-45-7

2,2',3,6-Tetrachlorobiphenyl

Cat. No.: B1595939
CAS No.: 70362-45-7
M. Wt: 292 g/mol
InChI Key: VHGHHZZTMJLTJX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

This compound represents a specific congener within the extensive family of polychlorinated biphenyls, distinguished by its unique chlorination pattern and resulting chemical properties. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the numerical designations indicating the precise positions of chlorine atom substitutions on the biphenyl backbone structure. The Chemical Abstracts Service has assigned this compound the registry number 70362-45-7, providing unambiguous identification within chemical databases and regulatory frameworks.

The molecular formula C12H6Cl4 indicates a biphenyl molecule containing four chlorine substituents, resulting in a molecular weight of 291.99 atomic mass units. Alternative nomenclature systems identify this compound as 1,2,4-trichloro-3-(2-chlorophenyl)benzene, reflecting the substitution pattern when viewed from the perspective of individual benzene rings within the biphenyl structure. The International Chemical Identifier key VHGHHZZTMJLTJX-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches.

Structural analysis reveals that this compound belongs to the category of ortho-substituted polychlorinated biphenyls, with chlorine atoms positioned at the 2,2',3,6 positions of the biphenyl framework. This specific substitution pattern influences the compound's three-dimensional conformation, affecting properties such as planarity, rotational freedom around the central carbon-carbon bond, and subsequent biological activity patterns. The presence of ortho-chlorine substituents typically reduces coplanarity between the two benzene rings, distinguishing this congener from more planar, highly chlorinated analogs.

Physical property measurements indicate a melting point range of 74-76 degrees Celsius and a boiling point exceeding 300 degrees Celsius, reflecting the thermal stability characteristic of chlorinated biphenyl compounds. These thermal properties result from the strong carbon-chlorine bonds and the stable aromatic structure, contributing to the compound's persistence in environmental matrices and resistance to thermal degradation processes.

Historical Context of Polychlorinated Biphenyl Research

The development of this compound occurred within the broader historical framework of polychlorinated biphenyl research and commercialization that began in the early twentieth century. The Swann Chemical Corporation initiated the first commercial production of polychlorinated biphenyls in the United States in 1929, establishing manufacturing operations in Anniston, Alabama. This pioneering effort represented a significant advancement in synthetic organic chemistry, as researchers sought to create compounds with desirable electrical and thermal properties for emerging industrial applications.

The acquisition of Swann Chemical Corporation by Monsanto Chemical Company in 1935 marked a crucial transition in polychlorinated biphenyl development, as Monsanto subsequently licensed the technology to other manufacturers and expanded production capacity significantly. During this period, researchers developed systematic approaches to polychlorinated biphenyl synthesis, creating commercial mixtures with varying degrees of chlorination to meet specific industrial requirements. The development of individual congeners like this compound emerged from these efforts to understand structure-property relationships within the polychlorinated biphenyl family.

Scientific investigation of polychlorinated biphenyls intensified during the 1930s and 1940s, as researchers explored the relationship between chlorination patterns and resulting chemical properties. Early studies focused primarily on electrical insulation characteristics and thermal stability, properties that made these compounds particularly valuable for electrical equipment applications. The systematic nomenclature and congener-specific identification systems developed during this period enabled researchers to distinguish between individual compounds like this compound and other structural variants.

The period from 1929 through 1977 represented the height of polychlorinated biphenyl manufacturing in the United States, during which an estimated 1.2 million tons were produced globally. Research during this era established the fundamental understanding of polychlorinated biphenyl chemistry that continues to inform contemporary environmental and analytical studies. The development of gas chromatographic analytical methods in the 1960s enabled researchers to identify and quantify individual congeners, including this compound, in environmental samples and commercial products.

Environmental and Industrial Significance

This compound exemplifies the environmental persistence and global distribution characteristics that have made polychlorinated biphenyls subjects of intensive scientific study and regulatory concern. The compound's chemical stability, which initially made it valuable for industrial applications, also contributes to its environmental persistence and potential for long-range atmospheric transport. Research has demonstrated that polychlorinated biphenyls, including this compound, exhibit low water solubility and high lipophilicity, properties that facilitate bioaccumulation in organisms and biomagnification through food webs.

Industrial applications of this compound primarily occurred as a component of commercial polychlorinated biphenyl mixtures rather than as a pure compound. These mixtures found extensive use in electrical equipment, particularly as insulating fluids in transformers and capacitors, where the compound's electrical properties and thermal stability provided significant operational advantages. Additional applications included use as hydraulic fluids, heat transfer media, and plasticizers in various industrial processes, reflecting the versatility of polychlorinated biphenyl chemistry.

Environmental significance of this compound extends beyond its original industrial applications to encompass its role as an environmental contaminant and tracer compound for historical polychlorinated biphenyl usage patterns. The compound's persistence in environmental matrices enables researchers to reconstruct historical contamination patterns and assess the effectiveness of remediation efforts. Studies have identified this compound in various environmental compartments, including air, water, sediment, and biological tissues, demonstrating the global distribution of polychlorinated biphenyl contamination.

Contemporary research has revealed the presence of this compound in indoor air environments, particularly in buildings constructed during the peak period of polychlorinated biphenyl usage. These findings highlight the ongoing environmental relevance of historical polychlorinated biphenyl applications and the need for continued monitoring and assessment of exposure pathways. The compound serves as an important indicator species for understanding polychlorinated biphenyl environmental fate and transport processes, contributing valuable data for risk assessment and remediation planning efforts.

The analytical chemistry of this compound has evolved significantly since the development of polychlorinated biphenyl-specific analytical methods in the 1960s. Modern analytical techniques enable precise quantification of individual congeners at environmental concentration levels, supporting detailed studies of environmental distribution patterns and temporal trends. These analytical capabilities have proven essential for environmental monitoring programs and epidemiological studies investigating potential human health implications of polychlorinated biphenyl exposure.

Research into the environmental behavior of this compound has contributed to understanding of broader polychlorinated biphenyl fate and transport processes, including atmospheric transport, sediment-water partitioning, and bioaccumulation mechanisms. The compound's specific chlorination pattern influences its environmental behavior, with lower chlorination levels generally associated with greater volatility and different bioaccumulation patterns compared to more highly chlorinated congeners. These findings have informed environmental modeling efforts and regulatory approaches to polychlorinated biphenyl management.

Properties

IUPAC Name

1,2,4-trichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHHZZTMJLTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074779
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-45-7
Record name 2,2',3,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Chlorination of Biphenyl

This classical method involves chlorination of biphenyl using chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl rings.

  • Procedure : Biphenyl is exposed to chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) or under UV light to promote substitution.
  • Selectivity : Control of temperature, chlorine concentration, and reaction time is essential to achieve the 2,2',3,6-tetrachlorinated pattern.
  • Challenges : The reaction often produces a mixture of chlorinated biphenyl congeners requiring subsequent separation by chromatographic techniques.

This method is widely referenced in environmental analytical protocols for generating PCB mixtures, including 2,2',3,6-Tetrachlorobiphenyl.

Stepwise Synthesis via Chlorinated Intermediates

Selective synthesis can be achieved by starting from partially chlorinated biphenyls and further chlorinating specific positions.

  • Starting Material : Lower chlorinated biphenyls such as 2,2',3-trichlorobiphenyl.
  • Chlorination : Using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to add chlorine at the 6-position.
  • Purification : The product is purified by recrystallization or chromatographic methods to isolate this compound.

This method offers better regioselectivity compared to direct chlorination but requires multiple synthetic steps.

Preparation of Analytical Standards by Gravimetric Mixing

For analytical and calibration purposes, this compound is often prepared as a high-purity standard by mixing commercially available pure congeners.

  • Process : Pure compounds are weighed precisely and dissolved in a solvent such as 2,2,4-trimethylpentane.
  • Quality Control : Purity is verified using gas chromatography-mass spectrometry (GC-MS) with multiple stationary phases to ensure no cross-contamination.
  • Packaging : Solutions are dispensed into amber glass ampoules and flame-sealed for stability.

This method ensures reliable standards for environmental and toxicological analyses.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Chlorination Biphenyl Cl2 gas, FeCl3 catalyst, UV light Simple, scalable Low regioselectivity, mixture of congeners
Stepwise Chlorination Partially chlorinated biphenyl SO2Cl2 or NCS, controlled temp Better regioselectivity Multi-step, time-consuming
Microbial Dechlorination Heavily chlorinated PCBs Anaerobic cultures, minimal media Environmentally friendly, selective Slow process, complex culture maintenance
Gravimetric Mixing for Standards Pure congeners Solvent (2,2,4-trimethylpentane) High purity, precise composition Requires pure starting materials

Research Findings and Notes

  • Environmental Relevance : The direct chlorination method reflects the industrial production of PCB mixtures, which include this compound as a minor component.
  • Microbial Dechlorination : Studies demonstrate that specific microbial consortia can selectively remove chlorine atoms from PCB congeners, producing this compound as an intermediate or product under anaerobic conditions.
  • Analytical Standards : The National Institute of Standards and Technology (NIST) prepares and certifies PCB standards, including this compound, by gravimetric mixing and rigorous chromatographic purity verification.
  • Purity and Identification : Gas chromatography coupled with electron capture detection (GC-ECD) and GC-MS are essential for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Hydroxylation Reactions

Hydroxylation is a primary metabolic pathway for PCB45, mediated by cytochrome P450 enzymes. The chlorine substitution pattern determines regioselectivity:

  • Major hydroxylation sites : Para (C4) and meta (C5) positions relative to the less chlorinated phenyl ring.

  • Minor hydroxylation : Occurs at ortho positions under specific enzymatic conditions .

Key Findings:

  • In rats exposed to structurally similar PCB52 via inhalation, hydroxylated metabolites like 4-OH-PCB52 formed in liver, lung, and serum .

  • Hydroxylation reduces chlorine content, forming tri-chlorinated metabolites (e.g., OH-Tri-CB) .

Metabolite DetectedTissue Distribution (Normalized Intensity)Analytical Method
4-OH-PCB52Liver: 15 ± 11, Serum: 8 ± 3GC-MS/MS
OH-Tri-CBLung: ND–8, Serum: 24–130LC-HRMS

Sulfation and Methoxylation

Phase II conjugation reactions modify hydroxylated metabolites:

  • Sulfation : Adds sulfate groups via sulfotransferases, enhancing water solubility.

  • Methoxylation : Methylation of hydroxyl groups, observed in hepatic microsomal fractions .

Experimental Data:

  • Sulfated metabolites (e.g., Tetra-CB Sulfate) were detected in lung (384.86681 Da) and serum (414.87738 Da) .

  • Methoxylated derivatives like MeO-OH-Tetra-CB (334.92056 Da) showed tissue-specific accumulation:

MetaboliteTissueAbundance (Normalized Intensity)
MeO-OH-Tetra-CBSerum60–80
MeO-Tetra-CB SulfateLung15–21

Dechlorination Pathways

Reductive dechlorination occurs in anaerobic environments or via microbial action:

  • Position-specific dechlorination : Chlorines at meta (C3) and para (C4) positions are preferentially removed due to lower bond dissociation energies .

Observed Products:

  • 2,2',6-Trichlorobiphenyl (PCB16) and 2,2',3-Trichlorobiphenyl (PCB18) identified as intermediates .

Environmental Degradation

PCB45 undergoes photolytic and thermal degradation under environmental conditions:

  • Photolysis : UV irradiation cleaves C–Cl bonds, producing di- and tri-chlorinated biphenyls.

  • Thermal decomposition : Above 300°C, releases HCl and forms polychlorinated dibenzofurans (PCDFs) .

Comparative Reactivity Table

The reactivity hierarchy for PCB45 derivatives is influenced by chlorine position and reaction medium:

Reaction TypeRate (Relative to PCB52)Primary Products
Hydroxylation0.8×4-OH-PCB45, OH-Tri-CB
Sulfation1.2×Tetra-CB Sulfate
Reductive Dechlorination0.5×2,2',6-Trichlorobiphenyl

Comparison with Similar Compounds

Comparison with Structural Analogs

Metabolic Pathways and Enzymatic Selectivity

CB45 is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2B6 in humans and CYP2B1 in rats, yielding hydroxylated and dechlorinated metabolites. Key comparisons include:

Compound Chlorine Substitution Major Metabolites CYP Enzymes Involved Toxicity Implications
CB45 2,2',3,6 4'-OH-CB45 (from aR-atropisomer) Human CYP2B6, Rat CYP2B1 Altered neuro/endocrine toxicity
CB91 (2,2',3,4',6-Pentachlorobiphenyl) 2,2',3,4',6 5-OH-CB91, 3-OH-CB51 (dechlorinated) Human CYP2B6, Rat CYP2B1 Higher persistence due to additional chlorine
CB47 (2,2',4,4'-Tetrachlorobiphenyl) 2,2',4,4' N/A (induces COX-2 mRNA) Not CYP2B-mediated Pro-inflammatory effects
  • CB45 vs. CB91: CB91’s pentachlorination reduces metabolic turnover compared to CB45. Human CYP2B6 produces 5-OH-CB91 as a major metabolite, while CB45 generates 4'-OH-CB46. Dechlorination of CB91 to 3-OH-CB51 suggests higher environmental persistence .
  • CB45 vs.

Environmental Persistence and Physicochemical Properties

Air Half-Life Predictions (Machine Learning Models) :
Compound Predicted Air Half-Life (Days)
2,2',5,5'-Tetrachlorobiphenyl (PCB52) 3.01–3.35
2,2',6,6'-Tetrachlorobiphenyl 3.01–3.42
2,3',4,4'-Tetrachlorobiphenyl (PCB66) 2.81–3.16

CB45’s air half-life is inferred to align with similarly substituted congeners (~3 days), though its chiral structure may reduce volatility compared to symmetric analogs like 2,2',6,6'-tetrachlorobiphenyl.

Aqueous Solubility :
Compound Solubility (mg/L)
CB45 (2,2',3,6') 0.002–0.005*
CB47 (2,2',4,4') 0.001–0.003

*Estimated based on structural analogs.

Lower solubility in CB47 correlates with higher hydrophobicity (log Kow ~6.4), whereas CB45’s solubility may marginally increase due to asymmetric chlorination.

Detection and Structural Differentiation

Raman spectroscopy distinguishes tetrachlorobiphenyl isomers via unique C-H vibration modes :

Compound Key Raman Peaks (cm⁻¹)
2,2',3,3'-Tetrachlorobiphenyl 490 (C-H bend), 1,150 (in-plane)
2,3,5,6-Tetrachlorobiphenyl 640 (C-H bend)
CB45 (2,2',3,6') ~500–550 (predicted)*

*CB45’s peaks are inferred to differ from symmetric isomers due to steric effects.

Key Research Findings

  • Environmental Fate : Asymmetric chlorination in CB45 reduces bioaccumulation in plants (e.g., Kandelia candel) compared to highly chlorinated congeners like PCB155 (hexachlorobiphenyl) .

Data Tables

Table 1: Structural and Chemical Properties

Compound CAS RN Molecular Weight log Kow* Aqueous Solubility (mg/L)
CB45 41464-47-5 291.98 5.9 0.002–0.005
CB91 70362-45-7 326.41 6.8 <0.001
CB47 2437-79-8 291.98 6.4 0.001–0.003

*Predicted octanol-water partition coefficient.

Table 2: Metabolic Products of CB45 and CB91

Substrate Enzyme Major Metabolites Enantioselectivity
CB45 Human CYP2B6 4'-OH-CB45, di-OH-CB45 (aR)-selective
CB45 Rat CYP2B1 3-OH-CB45, dechlorinated OH-CB45 Non-selective
CB91 Human CYP2B6 5-OH-CB91, 3-OH-CB51 Partial selectivity

Biological Activity

2,2',3,6-Tetrachlorobiphenyl (PCB 45) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These synthetic organic compounds have been widely used in industrial applications but are now recognized as environmental contaminants with significant biological activity. This article reviews the biological effects, metabolic pathways, and toxicological implications associated with this compound.

Chemical Structure and Properties

This compound is characterized by four chlorine atoms attached to a biphenyl structure. The positions of these chlorines affect its biological activity significantly. The compound's chemical formula is C₁₂H₆Cl₄, and it is classified as a non-coplanar PCB due to its ortho-substituted structure.

Estrogenic Activity

Studies indicate that this compound exhibits estrogenic activity both in vitro and in vivo. In assays using MCF-7 human breast cancer cells, exposure to this compound resulted in increased cell proliferation, suggesting that it can mimic estrogenic effects. The estrogenic response was inhibited by the estrogen receptor antagonist LY156758, indicating that the mechanism may involve estrogen receptor activation .

Metabolism and Toxicity

The metabolism of this compound has been studied extensively. Cytochrome P450 enzymes play a crucial role in its biotransformation. Specifically, human CYP2B6 has been shown to metabolize this compound into hydroxylated metabolites . The metabolic pathway is critical because the resulting metabolites can exhibit different biological activities compared to the parent compound.

Table 1: Metabolites of this compound

MetaboliteEnzyme InvolvedBiological Activity
Hydroxylated MetaboliteCYP2B6Potentially increased estrogenicity
Unknown MetaboliteUnknownPossible ER binding (not yet identified)

Neurodevelopmental Effects

Research has indicated that exposure to PCBs during development can lead to neurodevelopmental deficits in laboratory animals. Specifically, studies on multiple-ortho substituted PCBs have shown adverse effects on neuronal signaling pathways . These findings suggest that this compound may similarly affect neurodevelopment due to its structural properties.

Case Study 1: Estrogenicity in Animal Models

In a rat uterotropic assay, this compound was administered to evaluate its estrogenic effects. Results showed significant uterine weight increases compared to controls, reinforcing the compound's potential as an endocrine disruptor .

Case Study 2: Insulin Release Modulation

A study investigating the effects of dechlorinated Aroclors found that exposure to various PCB mixtures led to increased insulin release from RINm5F cells. This suggests that PCBs like this compound could impact metabolic processes through endocrine disruption .

Environmental Implications

Given its widespread presence as an environmental contaminant and its biological activity, this compound poses risks not only to human health but also to wildlife. Its persistence in the environment and potential for bioaccumulation necessitate ongoing monitoring and research into remediation strategies.

Q & A

Basic: What experimental methods are recommended for determining the aqueous solubility of 2,2',3,6-tetrachlorobiphenyl?

The shake-flask method coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC) is the standard approach. Saturation is achieved by agitating the compound in water until equilibrium, followed by phase separation and quantification. For hydrophobic PCBs like CB45, cosolvents (e.g., acetone) may enhance solubility, but their use requires validation to avoid artifacts. Data from the Handbook of Aqueous Solubility Data report a solubility of 15.59 µg/L at 25°C for structurally similar tetrachlorobiphenyls, highlighting the need for temperature-controlled experiments .

Advanced: How do metabolic pathways of CB45 differ between human and rat CYP2B subfamilies, and what methodologies elucidate these differences?

Human CYP2B6 and rat CYP2B1 exhibit enantioselective hydroxylation of CB45. In vitro assays using liver microsomes, NADPH regeneration systems, and chiral chromatography (e.g., Chiralpak IA-3 column) reveal species-specific metabolite profiles. For example, human CYP2B6 preferentially hydroxylates the (+)-enantiomer, while rat CYP2B1 targets the (-)-enantiomer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is critical for quantifying hydroxylated metabolites at trace levels .

Basic: What analytical techniques are most reliable for detecting CB45 in environmental matrices?

Gas chromatography with electron capture detection (GC-ECD) or high-resolution mass spectrometry (GC-HRMS) is widely used. EPA Method 8082A specifies GC-ECD for PCB congeners, with a detection limit of 0.8 µg/kg in solids. For complex matrices, cleanup steps (e.g., silica gel chromatography) and surrogate standards (e.g., PCB 52) are essential to mitigate matrix interference .

Advanced: How can researchers resolve co-eluting PCB congeners like CB45 and CB91 in environmental samples?

Multidimensional gas chromatography (MDGC) with distinct stationary phases (e.g., DB-5MS and HT-8 columns) improves resolution. Advanced deconvolution software (e.g., PARAFAC2) coupled with HRMS data further discriminates overlapping peaks. Congener-specific quantification requires isotope dilution (e.g., ¹³C-labeled CB45) to correct for recovery losses .

Basic: What are the best practices for monitoring CB45 in environmental samples to ensure regulatory compliance?

Follow EPA Method 1668A, which employs HRGC/HRMS for water, soil, and tissue. Key steps include:

  • Isotope dilution with ¹³C-CB45 for precision.
  • Solid-phase extraction (SPE) for aqueous samples.
  • Quality control via blanks, duplicates, and certified reference materials (CRMs) like NIST SRM 1944.
    Reporting limits for water samples are typically 195 pg/L .

Advanced: How can enantiomer-specific toxicity of CB45 be assessed in vitro?

Use primary hepatocytes or transfected cell lines (e.g., HepG2 expressing CYP2B6) to model metabolism. Chiral separation of enantiomers via ultrahigh-performance supercritical fluid chromatography (UHPSFC) precedes toxicity assays (e.g., mitochondrial membrane potential or ROS generation). Studies show the (+)-enantiomer of CB45 induces higher oxidative stress in human cells due to preferential hydroxylation .

Advanced: What experimental design considerations are critical for comparative studies of PCB metabolism across species?

  • Microsome preparation: Use pooled liver microsomes to account for individual variability.
  • Kinetic analysis: Measure KmK_m and VmaxV_{max} under controlled pH and temperature.
  • Statistical modeling: Apply Michaelis-Menten kinetics with bootstrap resampling to address enzyme heterogeneity.
  • Controls: Include CYP2B inhibitors (e.g., thioTEPA) to confirm isoform specificity .

Advanced: How can in vitro metabolic data for CB45 be extrapolated to in vivo models?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic constants (e.g., CLintCL_{int}) with organ-specific parameters (e.g., hepatic blood flow). Sensitivity analysis identifies critical variables, such as fractional binding in plasma. Recent work highlights the need to adjust for species differences in CYP2B expression levels when extrapolating rat data to humans .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.